REACTION_SMILES
|
[CH2:14]([CH3:15])[O:16][P:17]([O:18][CH2:19][CH3:20])[O:21][CH2:22][CH3:23].[Cl:1][CH2:2][c:3]1[n:4][o:5][c:6](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:7]1>>[CH2:2]([c:3]1[n:4][o:5][c:6](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:7]1)[P:17]([O:16][CH2:14][CH3:15])([O:18][CH2:19][CH3:20])=[O:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1cc(-c2ccccc2)on1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=O)(Cc1cc(-c2ccccc2)on1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |